3-Ethyl-1,2,4-oxadiazol-5-ol

Description

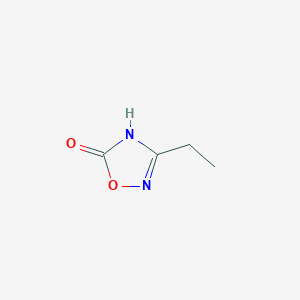

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAARBVMIPYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487847 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57689-63-1 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-1,2,4-oxadiazol-5-ol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 3-Ethyl-1,2,4-oxadiazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, structural nuances, synthesis methodologies, and its role as a valuable building block in modern drug discovery.

Part 1: Core Physicochemical and Structural Properties

This compound (CAS No. 57689-63-1) is a derivative of the 1,2,4-oxadiazole scaffold.[1] This five-membered heterocyclic ring system is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] One of its key features is its function as a bioisostere for ester and amide groups, a strategy used to improve metabolic stability and other pharmacokinetic properties of a molecule.[1][2]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 57689-63-1 | [1][4] |

| Molecular Formula | C₄H₆N₂O₂ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | XDAARBVMIPYNNG-UHFFFAOYSA-N | [1] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Structural Analysis and Tautomerism

The 1,2,4-oxadiazole ring possesses inherent chemical characteristics that are crucial to its reactivity and function. It has relatively low aromaticity and contains a labile O-N single bond, making the scaffold susceptible to thermal or photochemical rearrangements.[1] This reactivity is a defining feature that can be exploited in synthetic chemistry.

A critical structural aspect of this compound is its existence in a tautomeric equilibrium. The hydroxyl group at the C5 position allows for proton migration to the N4 ring nitrogen. This establishes an equilibrium between the hydroxy (enol) form and the keto form, 3-Ethyl-1,2,4-oxadiazolidin-5-one.[1] This dynamic state influences the compound's reactivity, hydrogen bonding potential, and spectroscopic characteristics.

Caption: Keto-enol tautomerism of the title compound.

Part 2: Synthesis and Reactivity

The synthesis of the 1,2,4-oxadiazol-5-one ring system is well-established in organic chemistry. The most common and direct strategy involves the acylation of an amidoxime followed by an intramolecular cyclization that eliminates a leaving group.[1]

To specifically synthesize this compound, the required precursor is propanamidoxime (also known as propionamidoxime).[1] This starting material provides the ethyl group that will be located at the C3 position of the final heterocyclic ring. The amidoxime is then reacted with a carbonylating agent to form the C5-oxo functionality and drive the ring closure.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Carbonylative Cyclization

This protocol describes a representative synthesis using 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent, a method known for its efficiency and mild reaction conditions.[5]

Objective: To synthesize this compound from propanamidoxime.

Materials:

-

Propanamidoxime

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Base (e.g., finely ground Potassium Carbonate)[5]

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propanamidoxime (1.0 eq) and finely ground potassium carbonate (1.5 eq) in anhydrous THF.

-

Addition of CDI: While stirring vigorously at room temperature, add a solution of CDI (1.1 eq) in anhydrous THF dropwise over 10-15 minutes. The use of CDI facilitates a rapid carbonylative cyclization, often completing within 20 minutes at room temperature.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using an appropriate eluent system such as ethyl acetate/hexane) or by recrystallization to yield pure this compound.

Causality: The base (potassium carbonate) facilitates the deprotonation of the amidoxime, enhancing its nucleophilicity. CDI acts as a highly reactive carbonyl source, leading to the formation of an activated O-acylamidoxime intermediate which rapidly undergoes intramolecular cyclization to form the stable 1,2,4-oxadiazol-5-one ring.

Part 3: Analytical Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a characteristic triplet and quartet pattern for the ethyl group protons. The N-H proton of the keto tautomer or the O-H proton of the enol tautomer would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: Signals corresponding to the two carbons of the ethyl group are expected. Two distinct signals for the heterocyclic ring carbons (C3 and C5) would also be present. The chemical shift of the C5 carbon would be indicative of the predominant tautomeric form, appearing further downfield in its carbonyl (keto) state compared to the hydroxylated (enol) state.[1]

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad band in the 3100-3400 cm⁻¹ region (O-H/N-H stretching), C-H stretching bands below 3000 cm⁻¹, and a strong C=O stretching band around 1700-1750 cm⁻¹ if the keto tautomer is dominant. C=N and N-O stretching vibrations characteristic of the ring would also be observed.

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight of 114.10 g/mol .

Part 4: Applications in Research and Drug Development

This compound is primarily utilized as a high-value synthetic intermediate for the development of novel therapeutic agents.[1] The 1,2,4-oxadiazole core has been integrated into compounds targeting a wide array of biological activities.

-

Anticancer Research: Derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase and topoisomerase II.[1]

-

Antioxidant Properties: The scaffold has shown potential in scavenging dangerous free radicals, making it relevant for research into conditions associated with oxidative stress.[1]

-

Broad Pharmacological Potential: The oxadiazole class of compounds exhibits a vast range of biological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[2]

Caption: Role in a typical drug discovery workflow.

Part 5: Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). The GHS07 pictogram (exclamation mark) is applicable.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials.[1]

Conclusion

This compound is more than a simple chemical; it is a versatile and potent building block for medicinal chemistry. Its unique structural features, including its tautomeric nature and its role as a bioisostere, provide a rich platform for the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers aiming to leverage the full potential of the 1,2,4-oxadiazole scaffold in drug development.

References

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

- Jadhav, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Alfliadhi, M., Pattarawarapan, M., Hongsibsong, S., Wiriya, N., & Phakhodee, W. (2024). A Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines provides 5-dialkylamino 1,2,4-oxadiazoles. Synthesis, 56, 1465-1475.

- Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 377-390.

-

(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.

- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2015). Tetrahedron Letters, 56(38), 5354-5357.

- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5049.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijper.org [ijper.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 57689-63-1 [amp.chemicalbook.com]

- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-1,2,4-oxadiazol-5-ol chemical structure and IUPAC name

An In-depth Technical Guide to 3-Ethyl-1,2,4-oxadiazol-5-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its fundamental chemical identity, synthesis, reactivity, and its role as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular entity.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of biologically active compounds and its utility as a bioisostere for ester and amide functionalities.[1] The replacement of metabolically labile ester and amide groups with the more robust oxadiazole ring can significantly enhance the pharmacokinetic profile of a drug candidate by improving its metabolic stability.[1] Derivatives of this scaffold are being investigated for a multitude of therapeutic applications, including anticancer, antioxidant, anti-inflammatory, and antibacterial roles.[1][2] this compound serves as both a key synthetic intermediate and a core structural motif in the development of novel therapeutic agents.[1]

Chemical Structure, Nomenclature, and Core Properties

The fundamental identity of a chemical compound begins with its structure and nomenclature. This section clarifies the IUPAC name, structural representation, and key physicochemical properties of the title compound.

IUPAC Name and Structural Identifiers

The formal IUPAC name for this compound is This compound . It is systematically constructed by identifying the 1,2,4-oxadiazole core, with an ethyl group at position 3 and a hydroxyl group at position 5.

A critical aspect of this molecule's chemistry is its potential for tautomerism. The hydroxyl (-ol) form exists in equilibrium with its keto form, 3-Ethyl-1,2,4-oxadiazolidin-5-one .[1] This hydroxy-oxo tautomerism involves the migration of a proton from the hydroxyl group to the ring nitrogen at the N4 position, accompanied by a shift of the double bonds within the ring.[1] Synthetic strategies often target the more stable oxadiazolone (keto) form.[1]

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data Summary

The essential properties of this compound are summarized below for quick reference. This data is crucial for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 57689-63-1 | [1] |

| Molecular Formula | C₄H₆N₂O₂ | [1][3] |

| Molecular Weight | 114.10 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| SMILES String | CCc1noc(O)n1 | [3] |

| InChI Key | XDAARBVMIPYNNG-UHFFFAOYSA-N | [3] |

| InChI String | 1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | [3] |

| Storage | Store sealed in a dry environment at 2-8°C | [1] |

Synthesis Strategies and Mechanistic Insights

The construction of the 1,2,4-oxadiazole ring is a well-established area of organic synthesis. For this compound, the primary strategy involves the cyclization of an appropriate amidoxime precursor.

Rationale for Precursor Selection

To achieve the desired substitution pattern—an ethyl group at C3 and a hydroxyl/oxo group at C5—the choice of starting materials is paramount.

-

C3 Substituent : The ethyl group at the C3 position is sourced from the corresponding amidoxime. Therefore, the required precursor is propanamidoxime (CH₃CH₂-C(NOH)NH₂).[1]

-

C5 Substituent : The C5-oxo functionality is introduced by reacting the amidoxime with a carbonylating agent. This reagent provides the C5 carbon and its attached oxygen atoms.

General Synthetic Pathway: Carbonylative Cyclization

The most common and efficient method for synthesizing 3-alkyl-1,2,4-oxadiazol-5-ones (the keto tautomer) is the base-mediated carbonylative cyclization of an N-substituted amidoxime.[1] Reagents like 1,1'-Carbonyldiimidazole (CDI) or various chloroformates are highly effective for this transformation.[1]

The mechanism proceeds via two key steps:

-

O-Acylation : The amidoxime nitrogen attacks the electrophilic carbonyl carbon of the activating agent (e.g., CDI), forming an O-acylated intermediate.

-

Cyclodehydration : An intramolecular cyclization occurs, where the amidoxime's -NH₂ group attacks the newly formed carbonyl group, followed by the elimination of a leaving group (e.g., imidazole) to yield the stable 1,2,4-oxadiazolone ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Ethyl-1,2,4-oxadiazolidin-5-one, adapted from established methodologies for this class of compounds.[1][4]

Objective: To synthesize 3-Ethyl-1,2,4-oxadiazolidin-5-one from propanamidoxime and 1,1'-carbonyldiimidazole (CDI).

Materials:

-

Propanamidoxime (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propanamidoxime (1.0 eq) and dissolve it in anhydrous THF.

-

Reagent Addition: Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Trustworthiness Note: This step protonates any basic species and helps in the separation.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity, Stability, and Applications

Chemical Stability and Reactivity Profile

The 1,2,4-oxadiazole ring exhibits moderate stability. A key feature influencing its reactivity is the relatively weak O-N single bond.[1] This bond is susceptible to cleavage under certain thermal or photochemical conditions, which can lead to ring-opening or rearrangement reactions, often forming more stable heterocyclic systems.[1] The presence of the 5-hydroxyl group also allows for reactions typical of phenols or enols, such as O-alkylation or O-acylation, providing a handle for further functionalization.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of new therapeutic agents. Its derivatives have been explored for a range of biological activities.

-

Anticancer Activity: The oxadiazole nucleus is present in compounds investigated for anticancer properties through various mechanisms, including the inhibition of enzymes critical for cancer cell proliferation like topoisomerase II and telomerase.[1]

-

Antioxidant Properties: Certain 1,2,4-oxadiazole derivatives have shown promise as antioxidants, capable of scavenging harmful free radicals, which is relevant for research into conditions associated with oxidative stress.[1]

-

Metabolic Diseases: Due to their structural similarity to established therapeutic agents, oxadiazole derivatives have been designed and synthesized as inhibitors of enzymes like Acetyl-CoA Carboxylase 2 (ACC2) and as agonists for receptors like PPARα/δ, which are targets for treating obesity, dyslipidemia, and type 2 diabetes.[5]

Safety Information

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Classification: Classified as Acute Toxicity, Oral, Category 4.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark).[3]

-

Signal Word: Warning.[3]

-

Hazard Statement: H302: Harmful if swallowed.[3]

-

Storage Class: Combustible Solid (Storage Class 11).[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS . Citeseerx. [Link]

-

Oxadiazole: A highly versatile scaffold in drug discovery - PubMed . National Center for Biotechnology Information. [Link]

-

Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed . National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. One moment, please... [revroum.lew.ro]

- 5. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-1,2,4-oxadiazol-5-ol (CAS: 57689-63-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its value lies in its ability to serve as a bioisostere for ester and amide functionalities, a strategic replacement that can enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of a specific, yet versatile, member of this class: 3-Ethyl-1,2,4-oxadiazol-5-ol. We will delve into its chemical attributes, synthesis, potential mechanisms of action, and the experimental protocols necessary for its study, providing a robust resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical and Structural Characteristics

This compound is a small molecule with the chemical formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol .[1] Its structure is characterized by a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 57689-63-1 | [1] |

| Molecular Formula | C₄H₆N₂O₂ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | CCc1noc(O)n1 | [1] |

| InChI Key | XDAARBVMIPYNNG-UHFFFAOYSA-N | [1] |

The presence of the hydroxyl group at the 5-position introduces the potential for keto-enol tautomerism, where it can exist in equilibrium with its 3-Ethyl-1,2,4-oxadiazolidin-5-one form. This equilibrium can be influenced by the solvent and pH, which is a critical consideration in both its synthesis and biological evaluation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[2] The following protocol is a representative method that can be adapted for the synthesis of this compound.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from a general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.[3]

-

Reaction Setup: To a round-bottom flask, add a 3-fold molar excess of diethyl oxalate.

-

Addition of Amidoxime: With stirring, add propanamidoxime to the diethyl oxalate at room temperature (25°C).

-

Heating: Increase the temperature of the reaction mixture to 120°C and maintain it with stirring for 3-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. A suspension will form.

-

Filter the suspension and wash the solid with dichloromethane.

-

The resulting solution is then washed with water (25 ml).

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the ethyl group and the oxadiazole ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N, N-O, and O-H functional groups should be observed.[4]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (114.10 g/mol ) should be observed.[5]

Potential Mechanism of Action in Oncology

While specific studies on this compound are limited, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise as anticancer agents, acting through various mechanisms.[6][7][8] One of the key pathways involves the induction of apoptosis.

Caspase-3 Activation:

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Caspase-3 is a key executioner caspase. Some 3,5-disubstituted-1,2,4-oxadiazoles have been identified as potent activators of caspase-3, leading to apoptosis in cancer cells.[9]

Molecular docking studies have elucidated the potential binding mode of 1,2,4-oxadiazole derivatives within the active site of caspase-3.[9] Key interactions can include hydrogen bonding between the oxygen and nitrogen atoms of the oxadiazole ring and amino acid residues such as Gly238 and Cys285 in the enzyme's active site.[9]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 4. journalspub.com [journalspub.com]

- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomerism of 3-Ethyl-1,2,4-oxadiazol-5-ol and 3-Ethyl-1,2,4-oxadiazolidin-5-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its bioisosteric relationship with esters and amides, which can enhance the metabolic stability of drug candidates.[1] This guide provides a comprehensive examination of the tautomeric equilibrium between 3-Ethyl-1,2,4-oxadiazol-5-ol and 3-Ethyl-1,2,4-oxadiazolidin-5-one. This phenomenon, a form of lactam-lactim tautomerism, is critical for understanding the compound's physicochemical properties, reactivity, and its interactions with biological targets. We will delve into the theoretical underpinnings of this equilibrium, present methodologies for its characterization, and discuss its implications in the field of drug discovery.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1][2] The relative populations of tautomers can be influenced by various factors including solvent polarity, pH, and temperature, which in turn affects a molecule's pharmacokinetic and pharmacodynamic profile.[3] For heterocyclic compounds like this compound, the tautomeric equilibrium between the hydroxyl (-ol) and the keto (-one) forms dictates its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity.[1]

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, appearing in numerous experimental and marketed drugs.[2][4] Its ability to act as a bioisostere for amide and ester groups makes it a valuable tool for optimizing drug-like properties.[1] A thorough understanding of the tautomeric behavior of substituted 1,2,4-oxadiazoles is therefore essential for the rational design of novel therapeutics.

The Tautomeric Equilibrium: A Theoretical Perspective

The tautomerism between this compound (the 'enol' or 'lactim' form) and 3-Ethyl-1,2,4-oxadiazolidin-5-one (the 'keto' or 'lactam' form) is a dynamic equilibrium involving the migration of a proton between the exocyclic oxygen and the ring nitrogen at the 4-position.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Computational studies on closely related 3-hydroxy-1,2,4-oxadiazole derivatives provide valuable insights into the factors governing this equilibrium. Density Functional Theory (DFT) calculations have been employed to predict the relative stabilities of the tautomers in both the gas phase and in solution. These studies indicate that in the gas phase, the stability is highly dependent on the nature of the substituent at the 5-position. However, in solution, an increase in solvent polarity tends to favor the more polar lactam (NH) isomer.

The stability of the lactam form in polar solvents can be attributed to its larger dipole moment and greater capacity for hydrogen bonding with the solvent molecules. This stabilization of the keto form in polar environments is a well-documented phenomenon in tautomeric systems.

Synthesis and Isolation of Tautomers

The synthesis of this compound and its tautomer typically proceeds through the cyclization of an O-acylated amidoxime intermediate. The general strategy involves the reaction of an ethyl amidoxime with a suitable acylating agent, followed by base- or heat-induced cyclization.

General Synthetic Pathway

The most common route to the 1,2,4-oxadiazole core involves two key steps: O-acylation of an amidoxime and subsequent intramolecular cyclization.[4]

Caption: General synthetic workflow for 3-ethyl-1,2,4-oxadiazolidin-5-one.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-alkyl-1,2,4-oxadiazolidin-5-ones, adapted from established methods for similar compounds.

Step 1: Synthesis of Ethyl Amidoxime

-

To a solution of propionitrile in ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude ethyl amidoxime can be used in the next step without further purification.

Step 2: Cyclization to 3-Ethyl-1,2,4-oxadiazolidin-5-one

-

Dissolve the crude ethyl amidoxime in a suitable solvent such as THF or DMF.

-

Add a base (e.g., triethylamine or potassium carbonate) to the solution.

-

Slowly add an acylating agent, such as ethyl chloroformate, at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Ethyl-1,2,4-oxadiazolidin-5-one.

It is important to note that the isolated product is typically the more stable lactam tautomer, especially when using polar solvents and standard purification techniques.

Spectroscopic Characterization and Tautomer Differentiation

Distinguishing between the lactim and lactam tautomers is crucial and can be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[1] The chemical shifts of key nuclei, particularly ¹³C, are highly sensitive to the electronic environment and can be used to differentiate between the two forms.

| Tautomer | Key ¹³C NMR Signal | Expected Chemical Shift (ppm) | Rationale |

| 3-Ethyl-1,2,4-oxadiazolidin-5-one (Lactam) | C5 (Carbonyl Carbon) | ~155-165 | The carbonyl carbon is deshielded due to the double bond to oxygen. |

| This compound (Lactim) | C5 (Hydroxy-bearing Carbon) | ~165-175 | The carbon is part of an aromatic-like system and bonded to an electronegative oxygen, resulting in a downfield shift. |

Note: The expected chemical shift ranges are based on data from analogous heterocyclic systems. Specific values for the title compound may vary.

In ¹H NMR, the proton on the nitrogen in the lactam form will typically appear as a broad singlet, while the hydroxyl proton in the lactim form will also be a singlet, with its chemical shift being solvent-dependent. The rate of interconversion between tautomers can also be studied using variable temperature NMR.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

| Tautomer | Key IR Absorption Band | Expected Wavenumber (cm⁻¹) | Vibration |

| 3-Ethyl-1,2,4-oxadiazolidin-5-one (Lactam) | C=O stretch | ~1700-1750 | A strong, sharp absorption characteristic of a cyclic amide (lactam).[5] |

| N-H stretch | ~3100-3300 | A broad absorption due to the N-H bond. | |

| This compound (Lactim) | O-H stretch | ~3200-3600 | A broad absorption characteristic of a hydroxyl group. |

| C=N stretch | ~1600-1650 | Absorption corresponding to the endocyclic C=N bond.[6] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information and can definitively identify the tautomeric form present in the solid state. For many related heterocyclic systems, the lactam form is found to be the more stable tautomer in the crystalline state.

Implications for Drug Development

The tautomeric state of a molecule like this compound has significant consequences for its drug-like properties:

-

Receptor Binding: The different hydrogen bond donor and acceptor patterns of the lactim and lactam forms will lead to distinct interactions with biological targets. Identifying the bioactive tautomer is crucial for structure-activity relationship (SAR) studies and lead optimization.

-

Physicochemical Properties: The lactam tautomer is generally more polar than the lactim form. This difference in polarity affects solubility, lipophilicity (LogP), and membrane permeability, all of which are critical pharmacokinetic parameters.

-

Metabolic Stability: The 1,2,4-oxadiazole ring is often incorporated into drug candidates to improve metabolic stability by replacing more labile ester or amide groups.[1] The tautomeric equilibrium can influence the susceptibility of the ring to metabolic enzymes.

Conclusion

The tautomerism between this compound and 3-Ethyl-1,2,4-oxadiazolidin-5-one is a critical aspect of its chemistry that must be considered in its application, particularly in drug discovery. While the lactam form is often found to be more stable, especially in polar environments, the lactim form can also be present and may be the biologically active species. A thorough characterization of the tautomeric equilibrium using a combination of computational and experimental techniques is essential for the successful development of drug candidates based on this important heterocyclic scaffold.

References

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3323. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424–438. [Link]

-

Moghanian, H., et al. (2012). Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1,2,4-Oxadiazole Derivatives. Oriental Journal of Chemistry, 28(2), 669-676. [Link]

-

Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(43), 12972–12980. [Link]

- Taylor, P. J., van der Zwan, G., & Antonov, L. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism (pp. 1-24). Wiley-VCH.

Sources

- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Ethyl-1,2,4-oxadiazol-5-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-1,2,4-oxadiazol-5-ol

Abstract

This guide provides a comprehensive, predictive analysis of the spectroscopic profile of this compound (CAS No: 57689-63-1), a heterocyclic compound of interest in medicinal chemistry.[1] As a privileged structure, the 1,2,4-oxadiazole scaffold serves as a crucial bioisostere for amide and ester groups, enhancing the metabolic stability of potential drug candidates.[1] A core chemical feature of this molecule is its existence in a dynamic equilibrium between two tautomeric forms: the aromatic 5-hydroxy (-ol) form and the non-aromatic 5-oxo (-one) form. This tautomerism profoundly influences its spectroscopic signature. This document, intended for researchers and drug development professionals, elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It explains the structural basis for the predicted spectral features and provides robust, field-proven protocols for experimental data acquisition and analysis.

The Central Challenge: Hydroxy-Oxo Tautomerism

Understanding the spectroscopic profile of this compound requires a foundational appreciation of its tautomeric equilibrium. The molecule rapidly interconverts between the This compound (the "-ol" form) and 3-Ethyl-1,2,4-oxadiazol-5(4H)-one (the "-one" form).

The relative populations of these tautomers depend on the solvent, temperature, and pH. In many heterocyclic systems of this type, the amide-like "-one" form is thermodynamically favored.[2] Therefore, any acquired spectrum will likely represent a mixture of these two forms, or predominantly the "-one" tautomer. This guide will predict the spectroscopic features for both to ensure a comprehensive interpretation.

Caption: Tautomeric equilibrium between the hydroxy (-ol) and oxo (-one) forms.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple but highly informative, clearly indicating the presence and ratio of the two tautomers. A polar, aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable protons.

-

Ethyl Group Protons: Both tautomers will display signals for the ethyl group.

-

Methylene (CH₂): A quartet (q) around 2.7-2.9 ppm . The electronegative oxadiazole ring deshields these protons.

-

Methyl (CH₃): A triplet (t) around 1.2-1.4 ppm . This is a typical value for an ethyl group adjacent to an sp²-hybridized system.[3]

-

-

Exchangeable Proton (OH/NH): The key differentiating signal.

-

'-ol' form (O-H): A broad singlet is expected, potentially in the range of 10.0-12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

'-one' form (N-H): A broad singlet is expected, typically further downfield, around 11.0-13.0 ppm , characteristic of an amide-like proton.[4] The relative integration of these two peaks would provide the tautomeric ratio.

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide definitive evidence of the tautomeric equilibrium, with distinct chemical shifts for the ring carbons.

| Carbon Atom | Tautomer Form | Predicted Chemical Shift (ppm) | Rationale |

| C3 (C-Ethyl) | Both | 168 - 172 | Attached to two electronegative heteroatoms (N, N), resulting in a significant downfield shift.[5] |

| C5 (C-OH / C=O) | '-ol' Form | 160 - 165 | sp² carbon bonded to two heteroatoms (O, N), but slightly shielded compared to the C=O form.[6] |

| '-one' Form | 170 - 175 | Carbonyl carbon in a cyclic amide (lactam) system, highly deshielded.[6] | |

| CH₂ (Ethyl) | Both | 18 - 22 | Typical range for a methylene carbon attached to an sp² system. |

| CH₃ (Ethyl) | Both | 10 - 14 | Typical range for a terminal methyl carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the dominant tautomer by probing the key functional groups.[7]

-

'-ol' Tautomer (Aromatic):

-

O-H Stretch: A broad band from 3200-2800 cm⁻¹ due to strong intermolecular hydrogen bonding.

-

C=N Stretch: A sharp, strong absorption around 1620-1580 cm⁻¹ , characteristic of the oxadiazole ring.[7]

-

N-O Stretch: Bands in the 1450-1300 cm⁻¹ region.

-

-

'-one' Tautomer (Non-Aromatic):

-

N-H Stretch: A distinct, moderately broad band around 3250-3100 cm⁻¹ .

-

C=O Stretch (Amide): A very strong, sharp absorption around 1750-1720 cm⁻¹ . The high frequency is due to the electron-withdrawing nature of the adjacent ring oxygen and nitrogen. The presence or absence of this strong carbonyl peak is the most definitive diagnostic feature.

-

C=N Stretch: A sharp absorption around 1620-1580 cm⁻¹ .

-

Predicted Mass Spectrometry (MS)

Under electron impact (EI) ionization, this compound is expected to show a clear molecular ion peak and undergo characteristic fragmentation of the heterocyclic ring.[8]

-

Molecular Ion (M⁺˙): The molecular weight is 114.10 g/mol .[9] A strong peak is expected at m/z = 114 .

-

Key Fragmentation Pathways: The weak O-N bond in the 1,2,4-oxadiazole ring is prone to cleavage.[1][8]

-

Loss of CO₂: The '-one' tautomer can lose carbon dioxide (44 Da) to give a fragment at m/z = 70 .

-

Ring Cleavage: A common fragmentation involves cleavage across the 1-5 and 3-4 bonds.[8] This can lead to the formation of an ethyl nitrile cation ([CH₃CH₂CN]⁺˙) at m/z = 55 and other smaller fragments.

-

Loss of Ethylene: Loss of C₂H₄ (28 Da) via a McLafferty-type rearrangement from the ethyl group could lead to a fragment at m/z = 86 .

-

Caption: Predicted major fragmentation pathways for this compound.

Recommended Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H/O-H protons, which would otherwise exchange with protic solvents like D₂O or CD₃OD.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ≈ 39.52 ppm). Integrate all peaks in the ¹H spectrum to determine proton ratios and tautomer populations.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method avoids solvent interference and is ideal for observing the O-H/N-H stretching region.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Analysis: Identify the key vibrational bands, paying close attention to the 3400-3100 cm⁻¹ (N-H/O-H) and 1800-1700 cm⁻¹ (C=O) regions to assess the dominant tautomeric form.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate method (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI)). Acquire a full scan mass spectrum.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the predicted pathways to further validate the structure.

Summary of Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Signal Type | Multiplicity | Predicted Shift (ppm) | Assignment |

|---|---|---|---|---|

| ¹H | CH₃ | Triplet (t) | 1.2 - 1.4 | Ethyl group |

| ¹H | CH₂ | Quartet (q) | 2.7 - 2.9 | Ethyl group |

| ¹H | NH / OH | Broad (br s) | 10.0 - 13.0 | Tautomeric proton |

| ¹³C | CH₃ | - | 10 - 14 | Ethyl group |

| ¹³C | CH₂ | - | 18 - 22 | Ethyl group |

| ¹³C | C3 | - | 168 - 172 | Ring Carbon |

| ¹³C | C5 | - | 160 - 175 | Ring Carbon (Tautomer dependent) |

Table 2: Predicted IR Absorption Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Vibration Type | Tautomer Assignment |

|---|---|---|

| 3250 - 3100 | N-H Stretch | '-one' Form |

| 3200 - 2800 | O-H Stretch | '-ol' Form |

| 2980 - 2850 | C-H Stretch | Both |

| 1750 - 1720 | C=O Stretch | '-one' Form |

| 1620 - 1580 | C=N Stretch | Both |

Table 3: Predicted Mass Spectrometry Fragments (m/z)

| m/z | Ion Formula | Assignment |

|---|---|---|

| 114 | [C₄H₆N₂O₂]⁺˙ | Molecular Ion |

| 86 | [C₂H₂N₂O₂]⁺˙ | [M - C₂H₄]⁺˙ |

| 70 | [C₂H₆N₂]⁺˙ | [M - CO₂]⁺˙ |

| 55 | [C₃H₅N]⁺˙ | Ring Fragment |

Conclusion

The structural elucidation of this compound is a non-trivial exercise due to the inherent hydroxy-oxo tautomerism. A combined analytical approach is essential for unambiguous characterization. The ¹³C NMR and IR spectra are particularly diagnostic: a ¹³C signal above 170 ppm and a strong IR absorption between 1720-1750 cm⁻¹ would be definitive proof of the predominance of the 3-Ethyl-1,2,4-oxadiazol-5(4H)-one tautomer. Conversely, the absence of these features coupled with a broad O-H stretch in the IR would indicate the 5-hydroxy form. This guide provides a robust predictive framework to assist researchers in accurately interpreting their experimental data, thereby facilitating the progression of drug discovery and development programs that utilize this important heterocyclic scaffold.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

- Finar, I. L., & Hameed, A. (1985). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Magnetic Resonance, 23(4), 276-277.

- Li, Y., et al. (2022).

- Sebastiano, R., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information - General experimental details. RSC.

- SpectraBase. (n.d.). 1,2,4-Oxadiazole, 5-(4-nitrophenyl)-3-phenyl-. Wiley.

- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.

- BenchChem. (n.d.). This compound. BenchChem.

-

El-Metwaly, A. M., et al. (2021). Synthesis and Screening of New[7][10][11]Oxadiazole,[5][7][11]Triazole, and[5][7][11]Triazolo[4,3-b][5][7][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 273.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta.

- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.

- National Center for Biotechnology Information. (n.d.). Ethyl 3-phenyl-(1,2,4)

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. University of Alberta.

- Patiny, L., et al. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.

- Sabatier University. (n.d.). 13C NMR predictor. virtual Chemistry 3D.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org.

- Gümrükçüoğlu, N., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- National Center for Biotechnology Information. (n.d.). Ethyl 3-phenyl-(1,2,4)

- Patiny, L., et al. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.

- Maftei, C. V., et al. (2010). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 55(11-12), 989-993.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

Gümüş, F., et al. (2003). 5-Furan-2yl[7][10][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][7][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 8(3), 323-332.

-

National Center for Biotechnology Information. (n.d.). 3-ethyl-[5][7][11]oxadiazole-5-carboxylic acid ethyl ester. PubChem.

- Selva, A., et al. (1978). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Mass Spectrometry, 13(11), 638-644.

- SpectraBase. (n.d.). 3-Isopentyl-5-ethyl-1,2,4-oxadiazole. Wiley.

- Sarvi, F., et al. (2020). SYNTHESIS, ANTIMICROBIAL EVALUATION AND IN SILICO STUDIES OF THE (E)-3-(ARYL)-5-STYRYL-1,2,4-OXADIAZOLES. Orbital: The Electronic Journal of Chemistry, 12(3), 159-167.

-

National Center for Biotechnology Information. (n.d.). 3-ethyl-[5][7][11]oxadiazole-5-carboxylic acid ethyl ester. PubChem.

- SpectraBase. (n.d.). 3-Isopentyl-5-ethyl-1,2,4-oxadiazole. Wiley.

- BenchChem. (n.d.). Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide. BenchChem.

Sources

- 1. This compound|CAS 57689-63-1 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Ethyl-1,2,4-oxadiazol-5-ol

Introduction: The Rising Prominence of 3-Ethyl-1,2,4-oxadiazol-5-ol in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for esters and amides, which can enhance the metabolic stability of drug candidates. Among its derivatives, this compound is emerging as a compound of significant interest. Its unique structural features, including the potential for tautomerism, present both opportunities and challenges in drug development. A thorough understanding of its solubility and stability is paramount for its successful progression from a promising lead compound to a viable therapeutic agent. This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability, offering field-proven insights and detailed experimental protocols for its characterization.

I. Physicochemical Properties at a Glance

A foundational understanding of the key physicochemical properties of this compound is essential for any researcher working with this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 57689-63-1 | [2] |

| InChI Key | XDAARBVMIPYNNG-UHFFFAOYSA-N | [2] |

II. Tautomerism: A Critical Consideration

A key feature of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the oxo (keto) form, 3-Ethyl-1,2,4-oxadiazolidin-5-one.[2] This dynamic equilibrium can significantly influence the compound's physicochemical properties, including its solubility, stability, and interactions with biological targets.[3][4]

The predominance of one tautomer over the other is influenced by factors such as the solvent, pH, and temperature.[3][5] In aqueous solutions, the equilibrium is particularly important as it can affect the molecule's hydrogen bonding capacity and overall polarity.[3]

Caption: Tautomeric equilibrium of this compound.

III. Solubility Profile: Unlocking Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's oral bioavailability. Poor solubility can lead to erratic absorption and hinder the development of effective oral dosage forms.[6][7] Therefore, a comprehensive assessment of the solubility of this compound under various conditions is essential.

A. Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: This high-throughput method provides a rapid assessment of solubility and is particularly useful in the early stages of drug discovery.[7][8] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][9]

-

Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of a compound in a saturated solution.[6][10][11] It is a more time-consuming but accurate representation of a compound's true solubility.[6][10]

This protocol outlines a typical nephelometric method for determining kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate.

-

Addition of Aqueous Buffer: Add a fixed volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Caption: Workflow for Kinetic Solubility Determination.

The shake-flask method is a reliable approach for determining thermodynamic solubility.[12]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

B. Expected Solubility Profile and Causality

Given the presence of the ionizable hydroxyl group, the aqueous solubility of this compound is expected to be pH-dependent.

-

Acidic pH (pH < pKa): In its neutral form, the compound is likely to exhibit lower solubility.

-

Basic pH (pH > pKa): As the hydroxyl group deprotonates to form the more polar conjugate base, the solubility is expected to increase.

The tautomeric equilibrium will also play a role. The oxo-tautomer, being more polar due to the amide-like carbonyl group, may contribute to higher overall solubility compared to the less polar hydroxy-tautomer.

IV. Stability Assessment: Ensuring Drug Integrity

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[13][14][15]

A. Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[14][15] The ICH guidelines (Q1A(R2)) recommend stress testing under the following conditions: hydrolytic (acidic and basic), oxidative, photolytic, and thermal.[13][14]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[15]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently if no degradation is observed.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).[15]

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[14][15]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 6. evotec.com [evotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Executive Summary: The five-membered 1,2,4-oxadiazole ring has emerged from a chemical curiosity to a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including aromaticity, metabolic stability, and the capacity for diverse molecular interactions, render it a "privileged" structure in the design of novel therapeutics.[3][4] Often employed as a bioisostere for metabolically labile ester and amide functionalities, the 1,2,4-oxadiazole core enhances the pharmacokinetic profiles of drug candidates.[5][6][7] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic potential of 1,2,4-oxadiazole derivatives. We delve into their significant and varied pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols.

The Foundational Chemistry of a Versatile Scaffold

Physicochemical Properties and Structural Significance

The 1,2,4-oxadiazole is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[8][9] Its planar, aromatic structure and the presence of heteroatoms capable of acting as hydrogen bond acceptors make it an effective pharmacophore for ligand-receptor binding.[8][10] The ring is electron-poor, contributing to its chemical stability and resistance to metabolic degradation, a highly desirable trait in drug design.[8][11]

The Bioisosteric Advantage: Enhancing Drug-Like Properties

A primary driver for the widespread use of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups.[5][6] These common functional groups are often susceptible to hydrolysis by metabolic enzymes, leading to poor bioavailability and short half-lives. By replacing them with the robust 1,2,4-oxadiazole ring, medicinal chemists can overcome these liabilities, improving metabolic stability and overall pharmacokinetic profiles without sacrificing the necessary geometry for target engagement.[7][10][11]

General Synthetic Strategies

The construction of the 1,2,4-oxadiazole core is well-established, with most methods relying on the cyclization of key intermediates. The most prevalent approach involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), which undergoes a condensation and subsequent cyclodehydration to form the heterocycle.[12][13] Another common method is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide.[12][14] The accessibility of diverse starting materials allows for the creation of large, varied compound libraries for screening.[15]

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Anticancer Activities: Targeting Malignancy with Precision

The 1,2,4-oxadiazole scaffold is a prolific source of compounds with potent anticancer activity across a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HCT-116).[16][17][18]

Key Mechanistic Insights

The antitumor effects of 1,2,4-oxadiazole derivatives are not due to non-specific cytotoxicity but are often the result of specific interactions with key oncogenic targets.

-

Kinase Inhibition: Certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers. Docking studies have confirmed strong interactions within the EGFR binding site, leading to potent antiproliferative activity.[16]

-

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is a tumor-associated enzyme involved in pH regulation and is a target for cancer therapy. Thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles have demonstrated significant inhibition of CAIX, correlating with their antiproliferative effects on colorectal cancer cell lines.[3][18]

-

Other Targets: The versatility of the scaffold allows it to be adapted to target other critical cellular machinery, including telomerase and histone deacetylases (HDACs), further highlighting its broad utility in oncology.[16]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole compounds.

Central Nervous System (CNS) Applications

The stability and ability of the 1,2,4-oxadiazole scaffold to cross the blood-brain barrier make it an attractive core for developing CNS-active agents.

-

Neuroprotection and Anti-Alzheimer's Agents: Derivatives have been developed as multifunctional agents for Alzheimer's disease. [19]These compounds exhibit potent inhibition of acetylcholinesterase (AChE), an established therapeutic target. [19][20]Furthermore, in transgenic animal models, treatment with a 1,2,4-oxadiazole derivative led to improved cognitive function, enhanced clearance of β-amyloid (Aβ) plaques, and reduced tau pathology. [21]* Modulation of Glutamate Receptors: As positive allosteric modulators (PAMs) of the mGlu4 receptor, certain 1,2,4-oxadiazole derivatives have demonstrated antipsychotic-like properties in preclinical models, suggesting potential for treating schizophrenia and other psychiatric disorders. [22]* Analgesic Properties: By targeting sigma receptors (σ1 and σ2), a series of 3-phenyl-1,2,4-oxadiazoles have been developed as potent anti-allodynic agents, indicating their potential for treating neuropathic pain. [12]

Future Perspectives and Conclusion

The 1,2,4-oxadiazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolkit. Its broad spectrum of biological activities, from anticancer to neuroprotective, is remarkable. [1][2]The inherent metabolic stability conferred by the ring continues to be a major asset in overcoming the pharmacokinetic challenges of otherwise promising compounds. [7][11] Future research will likely focus on several key areas:

-

Target Selectivity: Fine-tuning substitutions to develop highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Drug Modalities: Incorporating the 1,2,4-oxadiazole ring as a stable linker in advanced therapeutic platforms like Proteolysis-Targeting Chimeras (PROTACs).

-

Expanded Chemical Space: Utilizing modern synthetic methods, including flow chemistry and photocatalysis, to access novel and more complex 1,2,4-oxadiazole derivatives.

References

-

Di Sarno, V., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(21), 6649. Available at: [Link]

-

Kumar, A., & Bawa, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Online Journal of Public Health, 7(1). Available at: [Link]

-

Kaur, R., et al. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4116-4128. Available at: [Link]

-

Pitasse-Santos, P., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(1), 142. Available at: [Link]

-

Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Letters in Drug Design & Discovery, 21(9), 1437-1464. Available at: [Link]

-

Shamsi, F., et al. (2020). Design, synthesis and biological evaluation of 1,2,4-oxadiazole-sulfonamide derivatives as anticancer agents targeting carbonic anhydrase IX. Bioorganic Chemistry, 96, 103632. Available at: [Link]

-

Yarlagadda, V., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2947-2951. Available at: [Link]

-

Yarlagadda, V., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2947-2951. Available at: [Link]

-

Biernacki, K., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(4), 1716. Available at: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Kala, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3962. Available at: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Pandey, H., & Chourasiya, R. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Biernacki, K., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(4), 1716. Available at: [Link]

-

Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4830-4853. Available at: [Link]

-

ResearchGate. (n.d.). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl derivatives in the Ames test. Retrieved from [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. Available at: [Link]

-

Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1652. Available at: [Link]

-

Grienke, U., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry Letters, 25(22), 5247-5251. Available at: [Link]

-

Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Sci-Hub. (n.d.). Oxadiazole: A highly versatile scaffold in drug discovery. Retrieved from [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Medicinal Chemistry Research, 31, 231-256. Available at: [Link]

-

Kumar, G., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 287, 116450. Available at: [Link]

-

Kumar, R., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism: 1,2,4-Oxadiazole Rings | Request PDF. Retrieved from [Link]

-

Gerry, C. J., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(5), 1369-1374. Available at: [Link]

-

Sadybekov, A., et al. (2022). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(11), 1630. Available at: [Link]

-

Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877. Available at: [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 548-559. Available at: [Link]

-

Kuder, K., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Scientific Reports, 11, 13735. Available at: [Link]

-

Thangamani, S., et al. (2023). Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat. Journal of Medicinal Chemistry, 66(21), 14611-14631. Available at: [Link]

-

Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) ameliorates Alzheimer's disease-like pathology in 3×Tg-AD mice. Drug Design, Development and Therapy, 16, 3121-3134. Available at: [Link]

-

Chaudhary, T., et al. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014-1020. Available at: [Link]

-

Abdel-rahman, H. M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Abdel-rahman, H. M., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(11), 2197-2213. Available at: [Link]

-

Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2017(3), 379-393. Available at: [Link]

-

Głowacka, I. E., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(12), 1294. Available at: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2024). RSC Medicinal Chemistry. Available at: [Link]

-

Szafrański, K., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 25(24), 5966. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Oxadiazole: A highly versatile scaffold in drug discovery / Archiv der Pharmazie, 2022 [sci-hub.box]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]